

A Spectroscopic Showdown: Unraveling the Tautomeric Nature of Propyl 2,4-dioxovalerate

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Compound of Interest

Compound Name: *Propyl 2,4-dioxovalerate*

Cat. No.: *B15175480*

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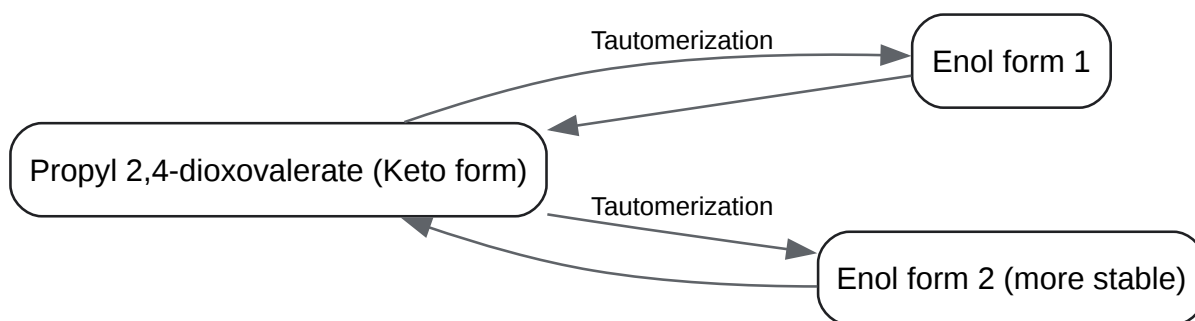
For researchers, scientists, and professionals in drug development, a deep understanding of a molecule's structural dynamics is paramount. **Propyl 2,4-dioxovalerate**, a β -keto ester, presents a classic case of keto-enol tautomerism, an equilibrium that can significantly influence its reactivity and potential biological activity. This guide provides a comparative spectroscopic analysis of **propyl 2,4-dioxovalerate** and its tautomeric forms, supported by experimental data and detailed protocols.

Propyl 2,4-dioxovalerate exists as a mixture of its keto and enol tautomers. The equilibrium between these two forms is a dynamic process influenced by factors such as solvent polarity and temperature. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are invaluable tools for characterizing and quantifying the individual tautomers.

Due to the limited availability of published spectroscopic data for **propyl 2,4-dioxovalerate**, this guide will utilize data from its close structural analog, ethyl 2,4-dioxovalerate, as a representative model. The propyl and ethyl esters are expected to exhibit very similar spectroscopic properties, with minor differences in the signals corresponding to the ester alkyl chain.

Tautomeric Equilibrium

The equilibrium between the keto and enol forms of **propyl 2,4-dioxovalerate** is a fundamental concept in its chemistry. The diketo form can interconvert to two possible enol forms, with the more stable enol form being the one with the conjugated double bond system.



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Tautomeric equilibrium of **Propyl 2,4-dioxovalerate**.

Spectroscopic Data Comparison

The following tables summarize the expected quantitative spectroscopic data for the keto and enol tautomers of **propyl 2,4-dioxovalerate**, based on the data available for its ethyl analog.

¹H NMR Spectral Data

Proton Assignment	Keto Tautomer (δ , ppm)	Enol Tautomer (δ , ppm)	Multiplicity
-CH ₃ (acetyl)	~2.3	~2.1	Singlet
-CH ₂ - (methylene)	~3.8	-	Singlet
=CH- (vinylic)	-	~6.0	Singlet
-O-CH ₂ - (propyl)	~4.2	~4.2	Triplet
-CH ₂ - (propyl)	~1.7	~1.7	Sextet
-CH ₃ (propyl)	~0.9	~0.9	Triplet
-OH (enol)	-	~12-14 (broad)	Singlet

¹³C NMR Spectral Data

Carbon Assignment	Keto Tautomer (δ , ppm)	Enol Tautomer (δ , ppm)
-CH ₃ (acetyl)	~30	~25
-CH ₂ - (methylene)	~50	-
>C=O (acetyl)	~200	~195
-C(=O)CO ₂ R	~192	~175
=CH-	-	~98
=C(OH)-	-	~180
-O-CH ₂ - (propyl)	~62	~62
-CH ₂ - (propyl)	~22	~22
-CH ₃ (propyl)	~10	~10
-CO ₂ R	~165	~165

IR Spectral Data

Vibrational Mode	Keto Tautomer (cm ⁻¹)	Enol Tautomer (cm ⁻¹)	Intensity
O-H stretch (H-bonded)	-	3200-2500	Broad, Strong
C-H stretch (sp ³)	3000-2850	3000-2850	Medium
C=O stretch (ester)	~1740	~1735	Strong
C=O stretch (ketone)	~1720	-	Strong
C=O stretch (conjugated)	-	~1650	Strong
C=C stretch	-	~1600	Medium

Mass Spectrometry Data

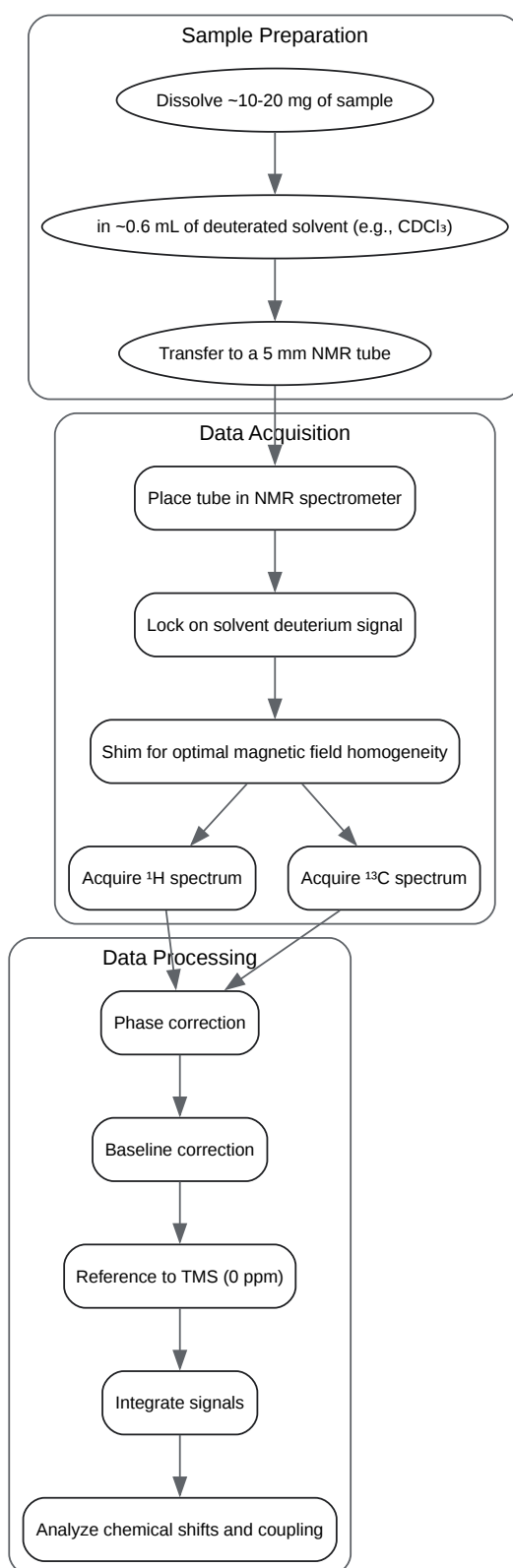
The mass spectrum of **propyl 2,4-dioxovalerate** is expected to show a molecular ion peak corresponding to its molecular weight (172.18 g/mol). The fragmentation pattern will be influenced by the tautomeric form present in the ion source.

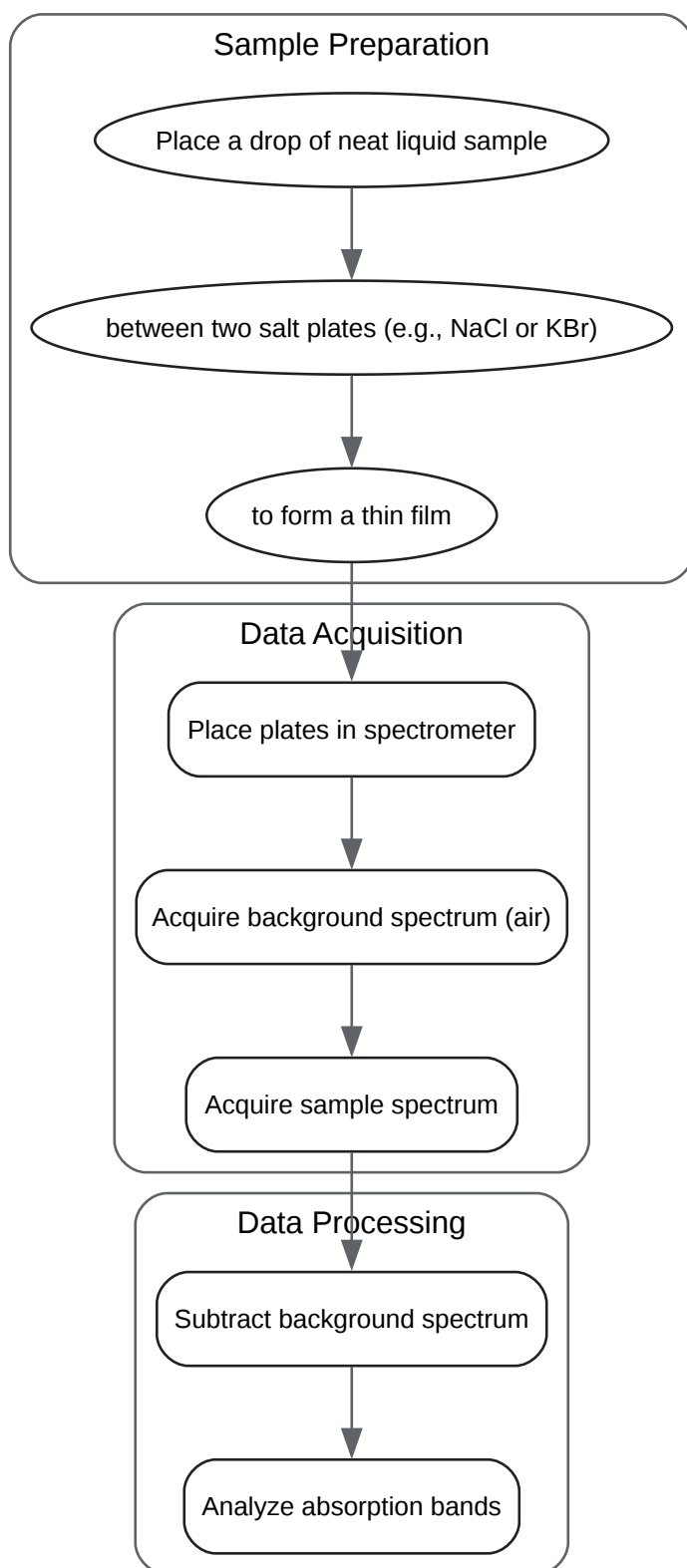
m/z	Proposed Fragment	Tautomer of Origin
172	$[M]^+$	Both
129	$[M - C_3H_7]^+$	Both
115	$[M - C_3H_7O]^+$	Both
87	$[CH_3COCH_2CO]^+$	Keto
43	$[CH_3CO]^+$	Both

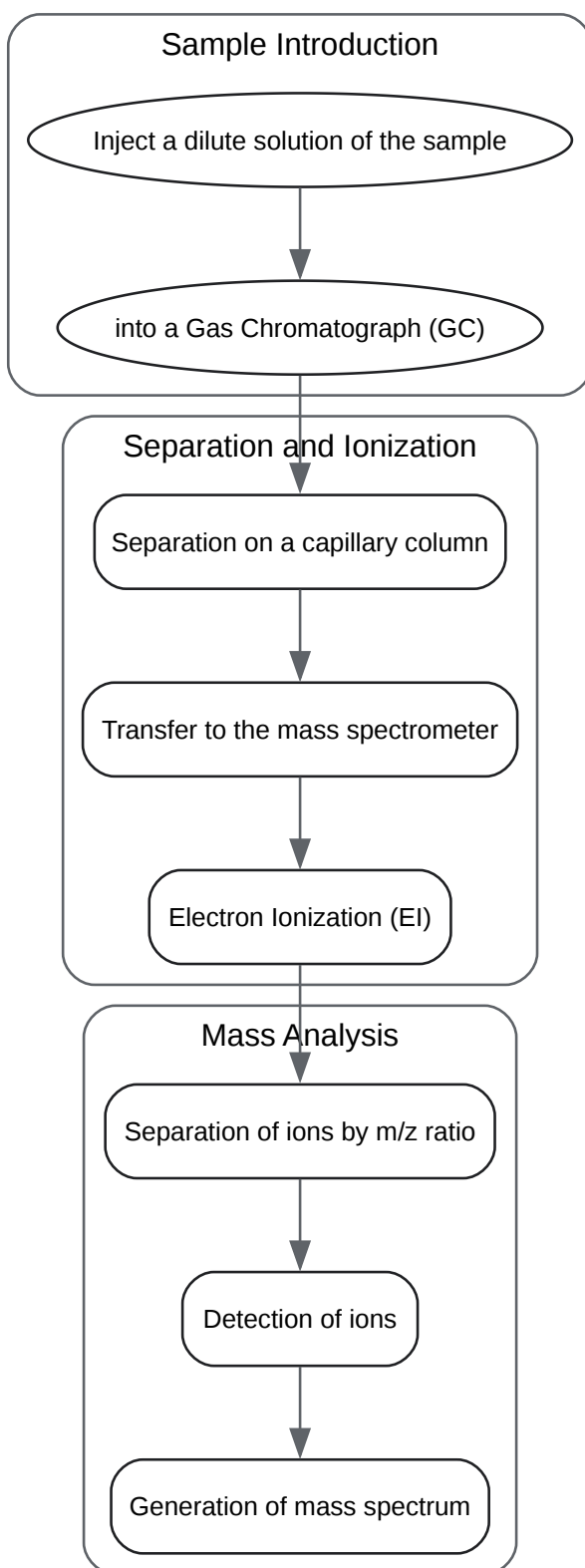
Experimental Protocols

Detailed methodologies are crucial for reproducible spectroscopic analysis.

NMR Spectroscopy







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